

Technical Guide: Properties and Analysis of m-Xylene-d10

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Compound of Interest

Compound Name: *m*-Xylene-d10

Cat. No.: B055782

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular properties of **m-Xylene-d10**, a deuterated isotopologue of m-xylene. This document is intended for professionals in research and development who utilize stable isotope-labeled compounds in their work, such as in metabolic studies, as internal standards for quantitative analysis, or in mechanistic studies.

Data Presentation: Molecular Weights of Xylene Isotopologues

The incorporation of deuterium atoms into the m-xylene structure results in a significant increase in its molecular weight. This property is fundamental to its application in mass spectrometry-based analytical methods. The table below summarizes the molecular weights of m-xylene, its deuterated form, and its isomers.

Compound	Chemical Formula	Molecular Weight (g/mol)	CAS Number
m-Xylene	C ₈ H ₁₀	106.16 ^[1]	108-38-3 ^{[1][2]}
m-Xylene-d10	C ₈ D ₁₀	116.23 ^{[3][4]}	116601-58-2 ^{[2][3][4]}
o-Xylene-d10	C ₈ D ₁₀	116.23	113399-59-0
p-Xylene-d10	C ₈ D ₁₀	116.23 ^[5]	41051-88-1 ^[5]

Experimental Protocols: Quantification of **m-Xylene-d10** by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The following protocol outlines a general method for the analysis of **m-Xylene-d10**.

Objective

To determine the purity and concentration of **m-Xylene-d10** in a given sample.

Materials

- Analyte: **m-Xylene-d10**, 98 atom % D or higher^[2]
- Solvent: Hexane or Ethyl Acetate (GC grade)
- Internal Standard (IS): Toluene-d8 or another suitable deuterated compound not present in the sample.
- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Column: A non-polar or medium-polarity capillary column (e.g., SPB-5, DB-5ms).

Methodology

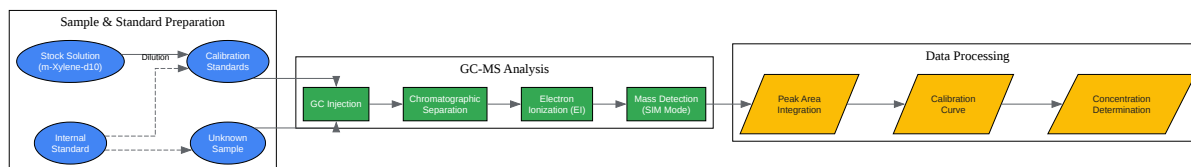
- Standard Preparation:
 - Prepare a stock solution of **m-Xylene-d10** at a concentration of 1 mg/mL in the chosen solvent.
 - Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
 - Spike each calibration standard and sample with the internal standard at a constant concentration.

- GC-MS Parameters:
 - Injector Temperature: 250 °C
 - Injection Mode: Splitless or split (e.g., 20:1 split ratio)
 - Injection Volume: 1 µL
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 200 °C
 - Hold: 5 minutes at 200 °C
 - Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Ionization Energy: 70 eV
 - Mass Spectrometer Mode: Selected Ion Monitoring (SIM)
 - Monitor the molecular ion for **m-Xylene-d10** (m/z 116.2) and a characteristic fragment ion.
 - Monitor the molecular ion for the internal standard.
- Data Analysis:
 - Integrate the peak areas for the **m-Xylene-d10** and the internal standard in each chromatogram.
 - Calculate the response ratio (analyte peak area / internal standard peak area).

- Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
- Determine the concentration of **m-Xylene-d10** in the samples by interpolating their response ratios on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis of **m-Xylene-d10**.



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Caption: Workflow for the quantitative analysis of **m-Xylene-d10** by GC-MS.

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